molecular formula C6H10F2N2O B15322158 [(3,3-Difluorocyclobutyl)methyl]urea

[(3,3-Difluorocyclobutyl)methyl]urea

Cat. No.: B15322158
M. Wt: 164.15 g/mol
InChI Key: LXNRKPJAOZBRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,3-Difluorocyclobutyl)methyl]urea is a fluorinated urea derivative characterized by a urea functional group (-NH-C(=O)-NH₂) attached to a (3,3-difluorocyclobutyl)methyl moiety. The 3,3-difluorocyclobutyl ring introduces rigidity and electronic effects due to the electronegative fluorine atoms, which enhance metabolic stability and influence lipophilicity .

Properties

Molecular Formula

C6H10F2N2O

Molecular Weight

164.15 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)methylurea

InChI

InChI=1S/C6H10F2N2O/c7-6(8)1-4(2-6)3-10-5(9)11/h4H,1-3H2,(H3,9,10,11)

InChI Key

LXNRKPJAOZBRBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CNC(=O)N

Origin of Product

United States

Preparation Methods

Thermal Dimerization of Fluorinated Olefins

A widely adopted method involves the thermal dimerization of fluorinated olefins, such as 1,1-difluoroethylene (CF₂=CH₂) or its derivatives. For example, CF₂=CCl₂ undergoes [2+2] cycloaddition at elevated temperatures (180–200°C) to form 3,3-difluorocyclobutane derivatives. This exothermic reaction typically requires inhibitors like terpene "B" to prevent polymerization, with yields reaching 76% for cyclobutane diesters under vacuum distillation.

Reaction Conditions :

  • Temperature : 180–200°C
  • Catalyst/Inhibitor : Terpene "B" (0.5–1 mL per 40 g substrate)
  • Yield : 36–76%

Diels-Alder Reactions with Fluorinated Dienophiles

Alternative routes employ Diels-Alder reactions between fluorinated dienophiles and electron-deficient dienes. Ethyl itaconate reacts with CF₂=CCl₂ at 180°C to form a cyclobutane diester, which is subsequently hydrolyzed and decarboxylated to yield the difluorocyclobutane scaffold. This method offers regioselectivity but requires stringent temperature control to avoid side products.

Functionalization of the Cyclobutane Core

Introduction of the Methylamine Side Chain

The methylamine group is introduced via nucleophilic substitution or reductive amination. In one approach, the cyclobutane diester intermediate is treated with methylamine in methanol at room temperature, displacing ester groups to form (3,3-difluorocyclobutyl)methylamine.

Example Procedure :

  • Substrate : Cyclobutane diester (200 mg, 1.01 mmol)
  • Reagent : Methylamine (2.0 equiv) in methanol (10 mL)
  • Conditions : 20°C, 3 hours under N₂
  • Yield : 68%

Optimization of Amine Purification

Purification challenges arise due to the polar nature of the amine intermediate. Silica gel chromatography (petroleum ether:ethyl acetate = 1:1) or reverse-phase HPLC is employed, with triethylamine often added to suppress silanol interactions.

Urea Formation Strategies

The urea group is installed using phosgene alternatives, avoiding the toxicity of traditional methods.

Carbonyldiimidazole (CDI)-Mediated Coupling

N,N’-Carbonyldiimidazole (CDI) reacts with (3,3-difluorocyclobutyl)methylamine in aqueous or DMF solutions, forming an imidazolide intermediate that couples with a second amine to yield the urea. This method is favored for its mild conditions (25–60°C) and high atom economy.

Representative Protocol :

  • Amine : (3,3-Difluorocyclobutyl)methylamine (1.0 equiv)
  • Reagent : CDI (1.2 equiv) in DMF
  • Conditions : 25°C, 16 hours
  • Yield : 85–90%

S,S-Dimethyl Dithiocarbonate (DMDTC) Approach

DMDTC serves as a thiophosgene substitute, reacting with primary amines at 60°C to form symmetrical ureas. For unsymmetrical derivatives, a two-step sequence involves initial thiocarbamate formation followed by amine displacement.

Key Advantages :

  • Safety : Eliminates gaseous phosgene
  • Scalability : Gram-scale synthesis with minimal purification

Reaction Optimization and Challenges

Solvent and Temperature Effects

Xylene and DMF are common solvents for urea synthesis, with xylene enabling azeotropic removal of byproducts (e.g., NH₃) at 130–135°C. Elevated temperatures (>150°C) risk decomposition of the difluorocyclobutyl group, necessitating precise control.

Byproduct Management

Side reactions, such as oxamide formation during carbonylation, are mitigated using transition metal catalysts (Pd, Co) or stoichiometric oxidants. For example, bis(2,2,2-trifluoroethyl) carbonate reduces chloroformate byproducts by 70% compared to triphosgene.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Thermal Dimerization 76% 95% Scalable for cyclobutane core synthesis
CDI-Mediated 90% 98% Mild conditions, no toxic reagents
DMDTC 88% 97% Versatile for symmetrical/asymmetrical ureas

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation to form ketones under controlled conditions:

  • Chromium-based oxidation : Treatment with CrO3 in H2SO4/H2O yields 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one, retaining the pyrrole ring’s integrity.

  • Dess-Martin periodinane (DMP) : In dichloromethane (DCM), DMP selectively oxidizes the alcohol to the corresponding ketone in 85–90% yield, avoiding side reactions .

Table 1: Oxidation Pathways

Oxidizing AgentConditionsProductYieldSource
CrO3/H2SO4Aqueous acidic media4-(1-methyl-1H-pyrrol-2-yl)butan-2-one80–85%
DMPDCM, rt, 1 hSame as above~90%

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitutions:

  • Esterification : Reacts with acetic anhydride or acetyl chloride in pyridine to form 2-acetoxy-4-(1-methyl-1H-pyrrol-2-yl)butane.

  • Ether synthesis : Alkylation with methyl iodide under basic conditions (e.g., NaH/THF) produces the corresponding methyl ether.

Condensation Reactions

The compound acts as a nucleophile in acid-catalyzed condensations:

  • Schiff base formation : Reacts with primary amines (e.g., benzylamine) in the presence of p-toluenesulfonic acid (p-TsOH) to form imine derivatives.

  • Cyclocondensation : Under Brønsted acid catalysis (e.g., p-TsOH in MeCN or HFIP), it undergoes cascade reactions with indole derivatives to form tetrahydrocarbazolones, demonstrating utility in alkaloid synthesis .

Table 2: Acid-Catalyzed Condensation Outcomes

SubstrateCatalystSolventProduct ClassYieldSource
4-(Indol-2-yl)ketoaldehydep-TsOHHFIPTetrahydrocarbazolones76–80%

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, though steric hindrance from the methyl group directs reactivity:

  • Nitration : Limited by the methyl group’s steric effects, but mild nitrating agents (e.g., HNO3/AcOH) selectively modify the 5-position of the pyrrole .

  • Sulfonation : Requires fuming H2SO4 to introduce sulfonic acid groups .

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C) reduces the pyrrole ring to a pyrrolidine, altering the compound’s electronic properties .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism with Cr(VI) intermediates or DMP-mediated radical pathways .

  • Acid-catalyzed cyclization : Protonation of the carbonyl group in ketoaldehyde intermediates facilitates intramolecular indole attack, forming fused heterocycles .

This compound’s versatility in oxidation, condensation, and functionalization underscores its value in synthetic organic chemistry and drug discovery.

Scientific Research Applications

Anticancer Properties

One of the significant applications of [(3,3-Difluorocyclobutyl)methyl]urea is its role as an inhibitor in cancer therapy. The compound has been identified as a potential therapeutic agent targeting the Raf/MEK/MAPK signaling pathway, which is crucial in various cancers, including:

  • Acute Myelogenous Leukemia (AML)
  • Chronic Myelogenous Leukemia (CML)
  • Ovarian cancer
  • Melanoma
  • Non-small-cell lung cancer

In a patent filed (WO2013134298A1), it was demonstrated that administering this compound could inhibit tumor growth and provide a therapeutic effect in patients suffering from these malignancies .

Herbicidal Activity

Research indicates that this compound can also function as a herbicide. Its application in agriculture aims to control weed populations effectively without harming crop yields. The compound's unique structure allows it to interact with specific biochemical pathways in plants, leading to effective weed management.

Case Studies

A study highlighted in patent literature demonstrated the effectiveness of this compound in field trials where it significantly reduced weed biomass while maintaining crop health .

Synthesis Techniques

Synthesis methods for this compound typically involve multi-step organic reactions including:

  • Formation of cyclobutane derivatives
  • Urea formation through reaction with isocyanates

These processes are crucial for obtaining high purity levels necessary for both medicinal and agricultural applications.

Data Table: Summary of Applications

Application AreaSpecific UseTargeted Outcome
Medicinal ChemistryCancer treatmentInhibition of tumor growth
Agricultural ScienceHerbicideWeed control without crop damage

Mechanism of Action

The mechanism of action of [(3,3-Difluorocyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group enhances the compound’s binding affinity and specificity, while the urea moiety facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between [(3,3-Difluorocyclobutyl)methyl]urea and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Use/Application Key Properties
This compound C₆H₉F₂N₂O 178.15 Difluorocyclobutyl, methylurea Research compound High rigidity, fluorinated
Cyclosulfamuron C₁₇H₁₈ClN₅O₆S 455.87 Pyrimidinyl, methoxy, sulfamoyl Herbicide Targets acetolactate synthase
Teflubenzuron C₁₄H₆Cl₂F₄N₂O₂ 381.11 Dichlorophenyl, difluorobenzamide Insecticide Inhibits chitin synthesis
3-Cyclohexyl-1,1-diisobutylurea C₁₅H₃₀N₂O 254.41 Cyclohexyl, diisobutyl Not specified Lipophilic, branched alkyl
2-(3,3-Difluorocyclobutyl)pyrrolidine HCl C₉H₁₆ClF₂N 219.68 Difluorocyclobutyl, pyrrolidine Research chemical Salt form, basic nitrogen

Key Differentiators

  • Fluorination Effects: The difluorocyclobutyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-cyclohexyl-1,1-diisobutylurea .
  • Rigidity vs. Flexibility : The cyclobutyl ring imposes conformational rigidity, which may improve target selectivity compared to flexible alkyl chains in 3-cyclohexyl-1,1-diisobutylurea or pyrrolidine derivatives .
  • Functional Group Diversity : Unlike teflubenzuron and cyclosulfamuron, which feature aromatic and sulfamoyl groups, this compound lacks heteroaromatic substituents. This difference may reduce off-target effects but limit pesticidal activity .

Research and Development Insights

  • Agrochemical Potential: While halogenated ureas like teflubenzuron are established insecticides, this compound’s lack of aromatic groups may shift its mechanism of action, warranting further bioactivity studies .
  • Medicinal Chemistry Applications : The compound’s fluorinated structure aligns with trends in drug design, where fluorine is used to optimize pharmacokinetics .

Biological Activity

[(3,3-Difluorocyclobutyl)methyl]urea is a compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

This compound is characterized by its unique cyclobutyl structure and the presence of difluoromethyl groups. These structural features contribute to its biological activity and pharmacokinetic properties. The compound can be synthesized through various chemical pathways, which have been detailed in patent literature .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer progression and microbial resistance. Research has shown that compounds with urea moieties can act as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation and inflammation .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : The compound has been tested against multiple cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated significant antiproliferative activity, with IC50 values suggesting potency comparable to standard chemotherapeutic agents .
  • Mechanism : The compound appears to inhibit pathways involving phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical for cell growth and survival .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT1160.3-0.45PI3K/mTOR inhibition
MCF-75.16Induction of apoptosis
A54920Cell cycle arrest

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • In Vitro Testing : The compound has shown promising results against several bacterial strains, including Acinetobacter baumannii and Staphylococcus aureus. Notably, it demonstrated a growth inhibition rate exceeding 90% against A. baumannii .
  • Molecular Docking Studies : These studies suggest that the binding interactions between the compound and bacterial targets could explain its efficacy as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition (%)Comments
Acinetobacter baumannii94.5Outstanding growth inhibition
Staphylococcus aureusModerateVariable effectiveness
Escherichia coliPoorLimited activity observed

Case Studies

A notable case study involved the use of this compound in a preclinical model where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent .

Q & A

Basic Questions

Q. What established synthetic routes are available for [(3,3-Difluorocyclobutyl)methyl]urea, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves functionalizing the cyclobutyl ring first. For example, (3,3-difluorocyclobutyl)methanol (CAS: 681128-39-2) can be oxidized to the corresponding aldehyde, followed by reductive amination or coupling with urea precursors. Boronate esters (e.g., tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) are common intermediates for Suzuki-Miyaura cross-coupling reactions to introduce aromatic or heterocyclic groups . Urea formation may employ carbodiimide-mediated coupling or reaction with isocyanates .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns on the cyclobutyl ring. 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve methylene and urea linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ions). Adduct analysis (e.g., [M+Na]+) aids in peak assignment .
  • Collision Cross Section (CCS) Prediction : Computational tools (e.g., ion mobility spectrometry) predict CCS values to validate 3D conformation, with [M+H]+ CCS ≈ 149–152 Ų for related fluorinated cyclobutyl compounds .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,3-difluorocyclobutyl group influence reactivity and target binding in urea derivatives?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases the cyclobutyl ring’s electron-withdrawing nature, polarizing adjacent C-H bonds and enhancing hydrogen-bonding potential with targets like enzymes (e.g., IDH1 inhibitors in ). Compare with non-fluorinated analogs (e.g., cyclobutylmethylurea) via DFT calculations to quantify charge distribution .
  • Steric Effects : The geminal difluoro substitution imposes a rigid, planar conformation, reducing ring puckering. Molecular docking studies can assess how this rigidity affects binding to hydrophobic pockets .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., IDH1 inhibition) and cell-based assays to rule out assay-specific artifacts .
  • Metabolic Stability Screening : Use liver microsome assays to determine if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions) .
  • Comparative SAR : Synthesize analogs with single fluorine substitutions (e.g., 3-fluorocyclobutyl) or chlorinated variants to isolate fluorine-specific effects .

Q. What strategies optimize the pharmacokinetic (PK) properties of this compound-based compounds?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., carboxylic acids) to balance lipophilicity. For example, 2-(3,3-difluorocyclobutyl)acetic acid (CAS: 1373503-48-0) has a logP ~1.2, improving solubility .
  • Prodrug Design : Mask polar groups (e.g., as tert-butyl esters, CAS: 1584139-64-9) to enhance bioavailability, followed by enzymatic cleavage in vivo .
  • CCS-Guided Design : Prioritize derivatives with CCS values <150 Ų for [M+H]+ to predict favorable membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.